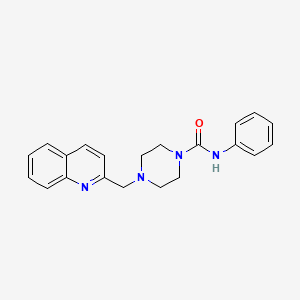

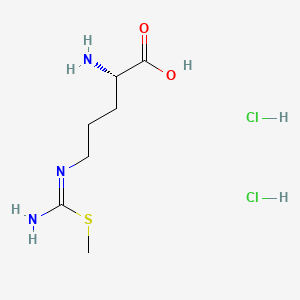

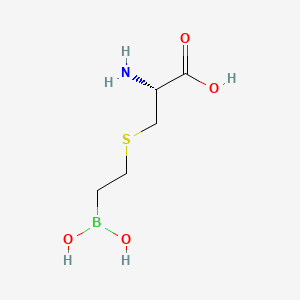

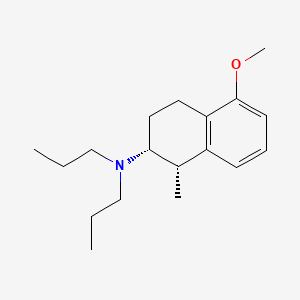

(S,E)-2-Amino-5-((amino(methylthio)methylene)amino)pentanoic acid dihydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such complex organic compounds often involves multiple steps and requires careful control of conditions. Amino acids and their derivatives can be synthesized using various methods . For instance, some antibacterial, antifungal, or antiprotozoal agents are based on an amino acid scaffold, and their synthesis can be a challenge, especially in terms of the need for enantioselective methods, including asymmetric synthesis .Molecular Structure Analysis

The molecular structure of an amino acid derivative like this would likely include an amino group, a carboxylic acid group, and a side chain containing additional functional groups . The exact structure would depend on the specific arrangement and configuration of these groups.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Amino acids and their derivatives can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . These could include its solubility in various solvents, its melting and boiling points, and its reactivity with other compounds.Applications De Recherche Scientifique

Inhibition of Nitric Oxide Synthase

S-methyl-L-thiocitrulline dihydrochloride is a cell-permeable inhibitor of nitric oxide synthase . It exhibits about 17-fold greater selectivity for rat neuronal nitric oxide synthase (IC₅₀ = 300 nM) compared to the endothelial enzyme (IC₅₀ = 5.4 µM) .

Neuroprotection

S-methyl-L-thiocitrulline has been shown to provide neuroprotection in mice . This is thought to be accomplished by blocking NO generation, which could otherwise combine with free radicals producing tissue damaging peroxynitrites .

Inhibition of NOS3

S-methyl-L-thiocitrulline dihydrochloride is a fairly potent inhibitor of NOS3 (eNOS) (IC₅₀ = 5.4 μM) .

Potential Inhibition of NOS2

S-methyl-L-thiocitrulline dihydrochloride is a potential but less potent inhibitor of NOS2 (iNOS) .

Urethral Sphincter Tonus Increase

When S-methyl-L-thio-citrulline was administered via intracerebroventricular injection, there was a significant increase of urethral sphincter tonus .

Preservation of Sphincter Relaxation and Detrusor Contractions

Despite the increase in urethral sphincter tonus, S-methyl-L-thio-citrulline preserves the sphincter relaxation and the detrusor contractions at similar levels as before the use of the drugs .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

S-methyl-L-thiocitrulline dihydrochloride is a potent inhibitor of nitric oxide synthase (NOS) . It exhibits about 17-fold greater selectivity for rat neuronal nitric oxide synthase (nNOS) (IC₅₀ = 300 nM) compared to the endothelial enzyme (IC₅₀ = 5.4 µM) . Nitric oxide synthase is an enzyme that catalyzes the production of nitric oxide (NO), a molecule involved in various physiological and pathological processes.

Mode of Action

The compound inhibits nitric oxide synthase by competing with the natural substrate, L-arginine . This results in a decrease in the production of nitric oxide, a critical signaling molecule in many physiological processes, including neurotransmission, immune response, and vasodilation .

Biochemical Pathways

The primary biochemical pathway affected by S-methyl-L-thiocitrulline dihydrochloride is the nitric oxide synthase pathway . By inhibiting nitric oxide synthase, the compound reduces the production of nitric oxide, thereby affecting downstream signaling pathways that rely on nitric oxide as a signaling molecule .

Pharmacokinetics

It is known to be cell-permeable , suggesting that it can readily cross cell membranes to exert its effects

Result of Action

The inhibition of nitric oxide synthase by S-methyl-L-thiocitrulline dihydrochloride leads to a decrease in nitric oxide production . This can have various effects at the molecular and cellular levels, depending on the specific physiological context. For example, in neurons, reduced nitric oxide production can affect neurotransmission .

Propriétés

IUPAC Name |

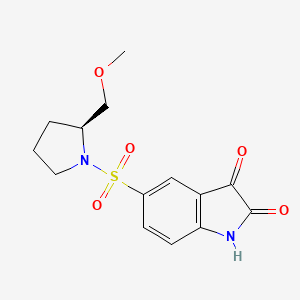

(2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2S.2ClH/c1-13-7(9)10-4-2-3-5(8)6(11)12;;/h5H,2-4,8H2,1H3,(H2,9,10)(H,11,12);2*1H/t5-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZHDSKJUXGYRG-XRIGFGBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=NCCCC(C(=O)O)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC(=NCCC[C@@H](C(=O)O)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S,E)-2-Amino-5-((amino(methylthio)methylene)amino)pentanoic acid dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trispiro[indole-3,2'-[1,3]dioxane-5',5''-[1,3]dioxane-2'',3'''-indole]-2,2'''(1H,1'''H)-dione](/img/structure/B1662962.png)

![5-[(6r)-5-Ethanoyl-4-Methyl-2-Oxidanylidene-3-[3-(Trifluoromethyl)phenyl]-1,6-Dihydropyrimidin-6-Yl]pyridine-2-Carbonitrile](/img/structure/B1662980.png)